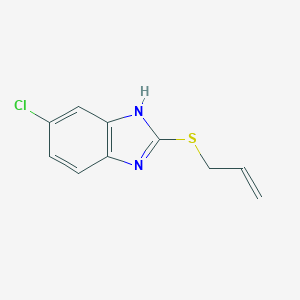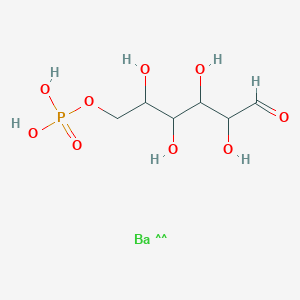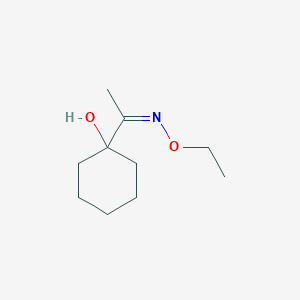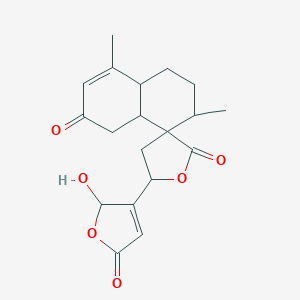
Isocajucarinolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocajucarinolide is a natural product that is found in certain plants, including Eupatorium chinense. This compound has been the subject of much scientific research in recent years due to its potential medicinal properties. In
Mécanisme D'action
The mechanism of action of isocajucarinolide is not fully understood. However, studies have suggested that this compound works by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Isocajucarinolide has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Isocajucarinolide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in various animal models of disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Isocajucarinolide has been shown to have anti-viral properties, inhibiting the replication of certain viruses. It has also been shown to have antioxidant properties, protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using isocajucarinolide in lab experiments is that it is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. However, one limitation of using isocajucarinolide in lab experiments is that it is difficult to obtain in large quantities. This can make it difficult to conduct large-scale studies.
Orientations Futures
There are many potential future directions for research on isocajucarinolide. One area of research could be to investigate the potential use of this compound in the treatment of viral infections. Another area of research could be to investigate the potential use of isocajucarinolide in the treatment of autoimmune diseases. Further studies could also be conducted to investigate the mechanism of action of this compound and to identify potential drug targets.
Méthodes De Synthèse
The synthesis of isocajucarinolide can be achieved through the extraction of Eupatorium chinense. This plant is native to Asia and has been used in traditional medicine for centuries. The extraction process involves the use of solvents to separate the various compounds found in the plant. Once the isocajucarinolide has been isolated, it can be purified using various chromatography techniques.
Applications De Recherche Scientifique
Isocajucarinolide has been the subject of much scientific research in recent years due to its potential medicinal properties. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Isocajucarinolide has also been shown to inhibit the replication of certain viruses, including the influenza virus.
Propriétés
Numéro CAS |
147741-98-8 |
|---|---|
Nom du produit |
Isocajucarinolide |
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione |
InChI |
InChI=1S/C19H22O6/c1-9-5-11(20)6-14-12(9)4-3-10(2)19(14)8-15(24-18(19)23)13-7-16(21)25-17(13)22/h5,7,10,12,14-15,17,22H,3-4,6,8H2,1-2H3 |
Clé InChI |
KAMWCRZUHLCLNE-UHFFFAOYSA-N |
SMILES |
CC1CCC2C(C13CC(OC3=O)C4=CC(=O)OC4O)CC(=O)C=C2C |
SMILES canonique |
CC1CCC2C(C13CC(OC3=O)C4=CC(=O)OC4O)CC(=O)C=C2C |
Synonymes |
isocajucarinolide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



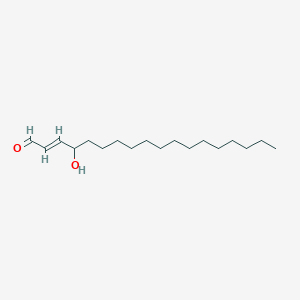
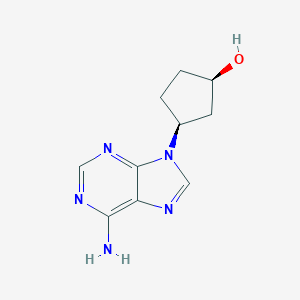
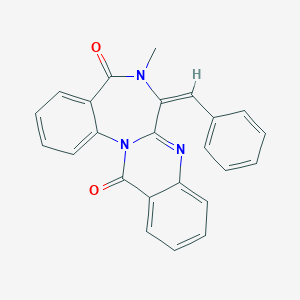
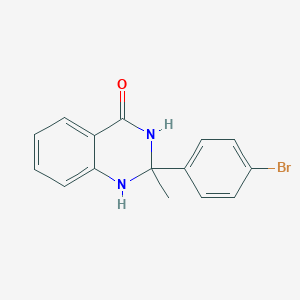
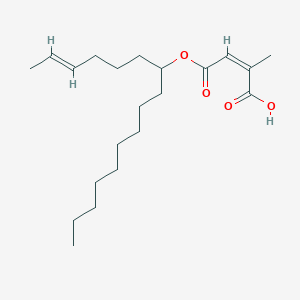
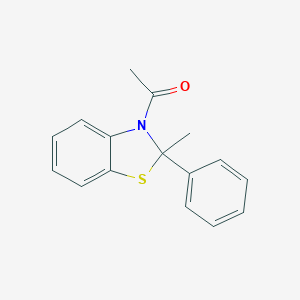
![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)
![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)
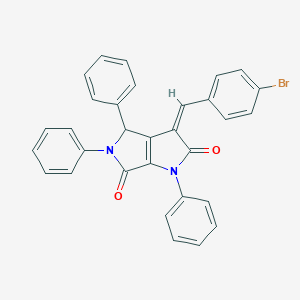
![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)
